Cas no 2091165-58-9 (5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid)

5-(Dimethoxymethyl)-3-nitrofuran-2-carboxylic acid is a nitrofuran derivative characterized by its functionalized furan ring, incorporating both nitro and carboxylic acid moieties. The dimethoxymethyl group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. This compound is particularly valuable for constructing heterocyclic frameworks due to its electron-withdrawing nitro group and electrophilic carboxylic acid functionality. Its structural features enable applications in the development of bioactive molecules, including antimicrobial and agrochemical agents. The compound’s stability under controlled conditions and compatibility with further functionalization underscore its utility in synthetic chemistry. Proper handling and storage are recommended to maintain its integrity.
5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid structure
2091165-58-9 structure
Product Name:5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid
CAS No:2091165-58-9
MF:C8H9NO7
MW:231.159562826157
CID:5239072
Update Time:2025-10-31

5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylic acid, 5-(dimethoxymethyl)-3-nitro-
    • 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid
    • Inchi: 1S/C8H9NO7/c1-14-8(15-2)5-3-4(9(12)13)6(16-5)7(10)11/h3,8H,1-2H3,(H,10,11)
    • InChI Key: MUZBAQIOFIBRTD-UHFFFAOYSA-N
    • SMILES: O1C(C(OC)OC)=CC([N+]([O-])=O)=C1C(O)=O

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5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid Related Literature

Additional information on 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid

Introduction to 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid (CAS No. 2091165-58-9)

5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2091165-58-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the nitrofuran family, a class of heterocyclic compounds known for their diverse biological activities and synthetic utility. The presence of both nitro and ester functional groups in its molecular structure imparts unique reactivity, making it a valuable intermediate in the development of novel therapeutic agents.

The structural framework of 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid consists of a furan ring substituted with a nitro group at the 3-position and a dimethoxymethyl ester at the 2-position. This configuration not only enhances its solubility in polar solvents but also facilitates further functionalization through nucleophilic substitution or reduction reactions. The nitro group, in particular, serves as a versatile handle for chemical manipulation, allowing for its conversion into amino groups under appropriate conditions, which is crucial for the synthesis of peptidomimetics and other bioactive molecules.

In recent years, there has been a surge in research focused on the development of new scaffolds for drug discovery, with nitrofurans emerging as promising candidates due to their ability to interact with biological targets in multiple ways. Thedimethoxymethyl moiety in 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid adds an additional layer of complexity, enabling selective modifications that can fine-tune pharmacokinetic properties such as bioavailability and metabolic stability. This has led to its exploration in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

One of the most compelling aspects of 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid is its role as a precursor in the preparation of bioconjugates. The carboxylic acid functionality at the 2-position can be readily activated for coupling with amino acids, peptides, or other biomolecules via amide bond formation. This capability is particularly relevant in the field of proteolysis-targeting chimeras (PROTACs), where nitrofurans have been shown to enhance target protein degradation by serving as warhead components. Thedimethoxymethyl group also contributes to steric hindrance, which can be exploited to improve binding affinity and selectivity.

The synthesis of 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid typically involves multi-step organic transformations starting from commercially available furan derivatives. A common route involves the nitration of 2-methoxyfuran followed by esterification using dimethyl chloroformate. Recent advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing reliance on hazardous reagents and improving yield. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a mechanistic standpoint, the reactivity of 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid is influenced by both electronic and steric factors. The electron-withdrawing nature of the nitro group destabilizes the furan ring’s lone pair electrons, making it more susceptible to electrophilic attack at the 3-position. Conversely, thedimethoxymethyl group exerts steric control over nucleophilic additions at the 2-position, preventing unwanted side reactions. This balance allows chemists to design synthetic strategies that maximize yield while minimizing byproduct formation.

In clinical applications, derivatives of 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid have demonstrated potential in preclinical models as inhibitors of enzymes implicated in cancer progression and inflammatory diseases. For instance, studies have shown that nitrofurans can modulate Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) pathways by competing with endogenous substrates or inducing conformational changes. Thedimethoxymethyl ester provides a tunable pharmacophore that can be modified to enhance cell membrane permeability or reduce proteolytic degradation.

The versatility of 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid extends beyond medicinal chemistry into materials science and agrochemical research. Its ability to participate in cross-coupling reactions makes it a valuable building block for synthesizing complex polymers with tailored properties. Additionally, nitrofurans have been explored as intermediates in pesticide formulations due to their bioactivity against certain resistant strains of pests while maintaining environmental safety profiles.

Ongoing research efforts are focused on optimizing synthetic routes toCAS No. 2091165-58-9, particularly through biocatalytic methods that employ engineered enzymes for selective functionalization. Such approaches not only improve efficiency but also reduce waste generation, supporting sustainable industrial practices. Furthermore, computational modeling techniques are being leveraged to predict how structural modifications will affect biological activity, accelerating the discovery process.

The future prospects for 5-(dimethoxymethyl)-3-nitrofuran-2-carboxylic acid are bright, with continued investigation into its applications across multiple disciplines. As drug development trends toward more personalized medicine and targeted therapies, compounds like this one will play an increasingly critical role in addressing unmet medical needs. By harnessing their unique chemical properties through innovative synthetic methodologies and mechanistic insights,CAS No 2091165-58-9 continues to serve as a cornerstone molecule in modern chemical biology.

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